molecular formula C21H26ClN3O2 B4840593 4-(5-chloro-2-methoxybenzyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide

4-(5-chloro-2-methoxybenzyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide

Cat. No.: B4840593
M. Wt: 387.9 g/mol
InChI Key: JWFRPHYJADPWTK-UHFFFAOYSA-N
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Description

4-(5-chloro-2-methoxybenzyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The compound also features a benzyl group substituted with a chlorine atom and a methoxy group, as well as a dimethylphenyl group attached to the piperazine ring via a carboxamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-2-methoxybenzyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide typically involves the following steps:

    Formation of the Benzyl Intermediate: The starting material, 5-chloro-2-methoxybenzyl chloride, is reacted with piperazine in the presence of a base such as potassium carbonate to form 4-(5-chloro-2-methoxybenzyl)piperazine.

    Carboxamide Formation: The intermediate is then reacted with 2,4-dimethylphenyl isocyanate under anhydrous conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-chloro-2-methoxybenzyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

    Oxidation: Formation of 4-(5-hydroxy-2-methoxybenzyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide.

    Reduction: Formation of 4-(5-chloro-2-methoxybenzyl)-N-(2,4-dimethylphenyl)-1-piperazineamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-chloro-2-methoxybenzyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-chloro-2-methoxybenzyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-chloro-2-methoxybenzyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a benzyl group and a dimethylphenyl group. This combination of structural features can result in distinct chemical and biological properties compared to other piperazine derivatives.

Properties

IUPAC Name

4-[(5-chloro-2-methoxyphenyl)methyl]-N-(2,4-dimethylphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O2/c1-15-4-6-19(16(2)12-15)23-21(26)25-10-8-24(9-11-25)14-17-13-18(22)5-7-20(17)27-3/h4-7,12-13H,8-11,14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFRPHYJADPWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)CC3=C(C=CC(=C3)Cl)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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